Increased Topological Polar Surface Area (TPSA) Versus the Non-Acetylated Parent Compound
The 3-acetyl substitution on the indole ring increases the TPSA of N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine to 88.4 Ų, compared with 71.3 Ų for the des-acetyl analog N-(1H-indol-1-ylacetyl)-beta-alanine [1][2]. This 17.1 Ų difference (24% increase) reflects an additional hydrogen-bond acceptor (the acetyl carbonyl oxygen) and is expected to reduce passive membrane permeability while enhancing aqueous solubility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 88.4 Ų |
| Comparator Or Baseline | N-(1H-indol-1-ylacetyl)-beta-alanine: 71.3 Ų |
| Quantified Difference | 17.1 Ų (24% higher) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
For cell-based assays, a TPSA < 90 Ų is often associated with reasonable membrane permeability; the 24% difference may be decisive when balancing solubility against cellular uptake in a screening cascade.
- [1] PubChem. (2026). Computed Properties for CID 45490631: N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 22216510: N-(1H-indol-1-ylacetyl)-beta-alanine. National Center for Biotechnology Information. View Source
